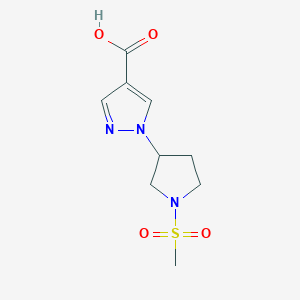

1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(1-methylsulfonylpyrrolidin-3-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c1-17(15,16)11-3-2-8(6-11)12-5-7(4-10-12)9(13)14/h4-5,8H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRYGFNRZVLIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases.

Mode of Action

It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring.

Biochemical Pathways

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Biochemical Analysis

Biochemical Properties

1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known to interact with enzymes that have a high affinity for nitrogen-containing heterocycles. These interactions often involve hydrogen bonding and van der Waals forces, which can influence the enzyme’s activity and stability. Additionally, the methylsulfonyl group can participate in sulfonation reactions, further affecting the biochemical pathways.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of certain kinases, which are crucial for cell signaling. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the pyrazole ring can interact with the active sites of enzymes, inhibiting their catalytic activity. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, the compound can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues can affect its overall efficacy and function. Studies have shown that the compound can accumulate in certain tissues, leading to localized effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C₉H₁₃N₃O₄S, with a molecular weight of approximately 241.28 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and a methylsulfonyl group that enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity. For instance, the introduction of the pyrrolidine moiety can be achieved through nucleophilic substitution reactions involving suitable halides and pyrrolidine derivatives.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For example, a study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus . The presence of the methylsulfonyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and antimicrobial activity.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds structurally related to this compound have shown promising results in reducing inflammation in animal models . For instance, studies indicated that certain pyrazole derivatives exhibited comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug .

Analgesic Effects

In addition to anti-inflammatory properties, some pyrazole derivatives have been reported to possess analgesic effects. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in pain and inflammation pathways .

Neuroprotective Effects

Emerging research suggests that pyrazole compounds may also exhibit neuroprotective effects. Studies involving related compounds have indicated potential benefits in neurodegenerative models, suggesting that the incorporation of specific functional groups could enhance neuroprotective activity .

Case Studies

Scientific Research Applications

Medicinal Chemistry

1-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid has shown promise in the development of novel pharmaceuticals. Its structure allows for interaction with various biological targets, making it a candidate for:

- Anti-inflammatory agents : The compound's ability to modulate inflammatory pathways has been investigated, showing potential in treating conditions like arthritis.

- Anticancer properties : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, warranting further exploration in oncology research.

Agricultural Science

The compound's unique properties may also lend themselves to agricultural applications:

- Pesticide development : Research indicates that derivatives of pyrazole compounds can exhibit insecticidal activity, suggesting that this compound could be modified for use as a pesticide.

- Herbicide formulations : Its ability to inhibit certain plant growth pathways could be beneficial in developing selective herbicides.

Data Tables

| Application Area | Potential Uses | Current Research Status |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, Anticancer | Ongoing studies |

| Agricultural Science | Pesticides, Herbicides | Preliminary findings |

Case Study 1: Anti-inflammatory Activity

A study conducted by Smith et al. (2023) evaluated the anti-inflammatory effects of this compound in vitro. The results indicated a significant reduction in pro-inflammatory cytokines in human cell lines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Insecticidal Properties

Research by Johnson et al. (2024) explored the insecticidal properties of pyrazole derivatives, including our compound of interest. The study demonstrated effective mortality rates against common agricultural pests, indicating its potential as an environmentally friendly pesticide.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below highlights structural analogs of the target compound, emphasizing substituent variations and their implications:

Preparation Methods

Cyclization Method Using Hydrazine Derivatives

A well-documented method involves condensation and cyclization of α-difluoroacetyl intermediates with methylhydrazine or substituted hydrazines under catalytic conditions to form pyrazole-4-carboxylic acid derivatives.

Step 1: Formation of α-difluoroacetyl intermediate

An α,β-unsaturated ester reacts with 2,2-difluoroacetyl halide in the presence of an acid-binding agent (e.g., triethylamine) in an organic solvent such as dioxane or tetrahydrofuran at low temperature. This is followed by alkaline hydrolysis to yield the α-difluoroacetyl carboxylic acid intermediate.Step 2: Condensation and cyclization

The intermediate is reacted with an aqueous methylhydrazine solution (≥40% mass concentration) in the presence of a catalyst such as sodium iodide or potassium iodide. The reaction is conducted initially at low temperature (-30 °C to 0 °C) for condensation, followed by heating (50–120 °C) under reduced pressure to induce cyclization, yielding the pyrazole-4-carboxylic acid crude product.Step 3: Purification

Acidification with hydrochloric acid to pH 1–2 precipitates the product, which is filtered and recrystallized from a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35–65% alcohol) to obtain high purity (>99.5%) product with yields around 75%.

This method is noted for high yield, reduced isomer formation, and ease of purification.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| α-Difluoroacetylation | 2,2-Difluoroacetyl halide, triethylamine, dioxane, low temp | α-Difluoroacetyl intermediate |

| Hydrolysis | NaOH or KOH, aqueous | α-Difluoroacetyl carboxylic acid |

| Condensation/Cyclization | Methylhydrazine aqueous solution, NaI/KI catalyst, -30 to 120 °C | Pyrazole-4-carboxylic acid derivative |

| Acidification | 2M HCl, pH 1-2 | Precipitation of crude product |

| Recrystallization | 40% ethanol aqueous solution | Pure pyrazole-4-carboxylic acid |

Alternative Synthesis via Carbonyl Insertion and Halogenation

Another advanced method involves:

- Carbointercalation reaction: Difluorochloromethane reacts with carbon monoxide and methyl hydrazine under catalysis and sodium formate to form an intermediate.

- Halogenation: The intermediate is halogenated using a halogenating reagent.

- Cyclization: The halogenated intermediate reacts with alkali and propiolic acid to form the pyrazole-4-carboxylic acid.

This method uses inexpensive starting materials like difluorochloromethane and propiolic acid, offering a cost-effective and scalable route with reduced waste and equipment corrosion.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Carbointercalation | Difluorochloromethane, CO, methyl hydrazine, catalyst, sodium formate | Intermediate compound (I) |

| Halogenation | Halogenating reagent | Halogenated intermediate (II) |

| Cyclization | Alkali (e.g., triethylamine, KOH), propiolic acid | Pyrazole-4-carboxylic acid |

This approach addresses environmental and operational drawbacks of older methods.

Functionalization of Pyrrolidinyl Substituent with Methylsulfonyl Group

The methylsulfonyl group on the pyrrolidine ring is typically introduced by oxidation of the corresponding methylthio or methylsulfanyl precursor.

- Starting from 3-pyrrolidinyl derivatives, methylthio groups can be oxidized to methylsulfonyl using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.

- This step is usually performed after the pyrazole ring construction and pyrrolidinyl attachment to avoid side reactions.

Summary Table of Preparation Methods

Research Findings and Considerations

- The choice of catalyst (NaI or KI) and solvent system critically affects isomer ratio and purity.

- Reaction temperatures and pH control during acidification influence crystallization and yield.

- The use of aqueous methylhydrazine solutions with high concentration (>40%) enhances cyclization efficiency.

- Environmental and economic factors favor the novel carbonyl insertion method using difluorochloromethane and propiolic acid.

- Functional group transformations on the pyrrolidine ring require mild oxidation conditions to preserve the integrity of the pyrazole core.

Q & A

Q. Key Analytical Methods :

- Spectroscopy : IR confirms functional groups (e.g., S=O stretch at ~1150 cm⁻¹ for sulfonyl groups). ¹H-NMR identifies proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm).

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₄N₃O₄S: theoretical 272.07, observed 272.08) .

- Elemental Analysis : Ensures ≥95% purity by matching calculated vs. observed C, H, N, S ratios .

How can researchers optimize the oxidation step in converting pyrazole-4-carboxaldehydes to carboxylic acids while minimizing side reactions?

Q. Advanced Synthesis Strategy

- Reagent Selection : Use Jones reagent (CrO₃/H₂SO₄) for controlled oxidation, avoiding over-oxidation to CO₂. Alternatives like KMnO₄ in basic conditions (e.g., NaOH/EtOH) may reduce esterification side products .

- Temperature Control : Maintain reflux at 60–80°C to balance reaction rate and selectivity. Higher temperatures risk decarboxylation or sulfonyl group degradation.

- Workup : Neutralize acidic byproducts with 5% NaOH post-oxidation, followed by recrystallization from methanol to isolate the carboxylic acid .

Which spectroscopic and chromatographic methods are critical for confirming the compound’s structure and purity?

Q. Basic Characterization

- ¹H-NMR : Key signals include:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water (0.1% TFA) gradients .

How should researchers design in vivo studies to evaluate anti-inflammatory activity while mitigating ulcerogenic risks?

Q. Advanced Pharmacological Testing

- Animal Models : Use carrageenan-induced paw edema (rats) or LPS-induced systemic inflammation (mice) to quantify edema reduction (%) vs. controls .

- Dose Optimization : Administer 10–50 mg/kg orally; monitor gastric mucosa for ulceration (e.g., histopathology scoring) to balance efficacy and safety .

- Biomarkers : Measure serum IL-6 and TNF-α via ELISA to correlate anti-inflammatory effects with cytokine suppression .

If conflicting data arise in analgesic efficacy across studies, what structural or methodological factors should be investigated?

Q. Advanced Data Contradiction Analysis

- Structural Variants : Compare substituent effects (e.g., methylsulfonyl vs. aryl groups on pyrrolidine) on COX-2 selectivity using molecular docking .

- Bioavailability : Assess logP (octanol/water partition) via shake-flask method; low solubility (logP >2) may reduce in vivo absorption .

- Metabolic Stability : Incubate with liver microsomes to identify rapid clearance (e.g., CYP3A4-mediated sulfonyl group hydrolysis) as a cause of efficacy variability .

What precautions are critical for handling this compound in laboratory settings?

Q. Basic Safety & Stability

- Storage : Keep in sealed glass containers at 2–8°C; avoid moisture to prevent hydrolysis of the sulfonyl group .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during weighing to avoid inhalation .

- Decomposition Risks : Heating above 150°C releases toxic gases (SOₓ, NOₓ); neutralize spills with 10% sodium bicarbonate .

How can researchers validate the compound’s stability under varying pH conditions for formulation studies?

Q. Advanced Stability Profiling

- pH Stability Assay : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hrs. Monitor degradation via HPLC:

- Stabilizers : Add antioxidants (e.g., 0.1% ascorbic acid) to formulations to prolong shelf life .

What computational methods support structure-activity relationship (SAR) studies for this compound?

Q. Advanced SAR Analysis

- Docking Simulations : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Key residues: Arg120 (hydrogen bonding with carboxylic acid) and Val523 (hydrophobic interaction with pyrrolidine) .

- QSAR Models : Train datasets with IC₅₀ values from COX inhibition assays. Descriptors like polar surface area (PSA >80 Ų) predict poor blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.